3-Methoxybenzofuran-5-ol

描述

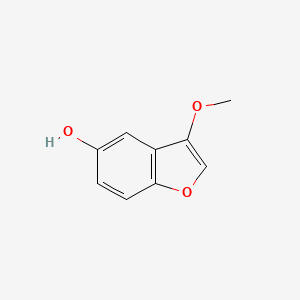

3-Methoxybenzofuran-5-ol is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methoxybenzofuran-5-ol, and what methodological considerations are critical for achieving high yields?

- Answer : A common approach involves cyclization of phenolic precursors using fluorinated solvents (e.g., hexafluoropropanol) and oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under mild conditions. Key parameters include solvent polarity (to stabilize intermediates) and stoichiometric control of oxidizing agents to avoid over-oxidation. Yields up to 75% have been reported via optimized crystallization protocols .

Q. Which spectroscopic techniques are most reliable for characterizing the regiochemistry of substituents in this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming substituent positions. For example, coupling constants in -NMR distinguish between ortho and meta substitution patterns. X-ray crystallography provides definitive structural validation, as demonstrated in studies of related benzofuran derivatives, with bond length deviations <0.02 Å .

Q. How can researchers validate the purity of this compound derivatives post-synthesis?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides rapid qualitative analysis. Mass spectrometry (HRMS) confirms molecular weights within ±0.005 Da accuracy .

Advanced Research Questions

Q. What strategies optimize solvent polarity and reaction conditions to mitigate competing side reactions during the synthesis of this compound derivatives?

- Answer : Polar aprotic solvents (e.g., THF) enhance electrophilic substitution rates, while temperature control (0–25°C) minimizes polymerization. Computational modeling (DFT) predicts reactive intermediates, guiding solvent selection. For example, hexafluoropropanol stabilizes cationic intermediates, reducing byproduct formation in DDQ-mediated oxidations .

Q. How should researchers address discrepancies in reported biological activities of this compound analogs across different studies?

- Answer : Systematic replication under standardized conditions (e.g., cell line selection, solvent controls) is critical. For instance, variations in amyloid-binding assays may arise from differences in radiolabeling efficiency (e.g., iodogen vs. chloramine-T methods). Meta-analysis of IC values with sensitivity thresholds >80% can resolve contradictions .

Q. What advanced radiolabeling techniques are suitable for tracking this compound derivatives in neuroimaging studies?

- Answer : Electrophilic radioiodination using iodogen at 95°C achieves ~80% radiochemical yield. Purification via size-exclusion chromatography ensures >95% purity. Biodistribution studies in murine models require intravenous administration and gamma-counting for organ-specific uptake quantification, with brain-to-blood ratios >2:1 indicating blood-brain barrier penetration .

Q. How do computational methods enhance the understanding of this compound’s electronic properties and reactivity?

- Answer : Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent polarity effects on excited-state intramolecular proton transfer (ESIPT) mechanisms can be modeled using polarizable continuum models (PCM), aligning with experimental UV-Vis spectra .

Q. Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary significantly across literature reports?

- Answer : Variations arise from differences in precursor purity, solvent drying protocols, and DDQ activation. For example, trace moisture reduces DDQ’s oxidative capacity, lowering yields by 15–20%. Reproducibility improves with anhydrous conditions (<50 ppm HO) and inert atmospheres .

Q. How can conflicting biological activity data for this compound analogs be reconciled?

- Answer : Discrepancies often stem from assay-specific parameters (e.g., cell viability thresholds, incubation times). Cross-validation using orthogonal assays (e.g., fluorescence anisotropy vs. SPR for protein binding) and standardized positive controls (e.g., Congo Red for amyloid studies) improves consistency .

Q. Methodological Best Practices

- Synthesis : Prioritize fluorinated solvents for intermediate stabilization and monitor reaction progress via TLC every 30 minutes .

- Characterization : Combine -NMR (300 MHz) with X-ray diffraction for unambiguous structural assignment .

- Biological Testing : Use freshly prepared DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity artifacts in cell-based assays .

属性

分子式 |

C9H8O3 |

|---|---|

分子量 |

164.16 g/mol |

IUPAC 名称 |

3-methoxy-1-benzofuran-5-ol |

InChI |

InChI=1S/C9H8O3/c1-11-9-5-12-8-3-2-6(10)4-7(8)9/h2-5,10H,1H3 |

InChI 键 |

MEFDNJAROSKQNO-UHFFFAOYSA-N |

规范 SMILES |

COC1=COC2=C1C=C(C=C2)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。